pGlu-His-OH
Overview
Description
pGlu-His-OH, also known as pyroglutamylhistidine, is a compound with the molecular formula C11H14N4O4 and a molar mass of 266.25 . It is a derivative of natural amino acids .
Synthesis Analysis
The synthesis of this compound involves complex biochemical processes. A study has shown that this compound can be generated via the derived acyl hydrazide handle . Another study demonstrated that modifications in position 6 and 10 of natural GnRH can improve the metabolic stability .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves various biochemical interactions. A study found that this compound binds to an allosteric site of the thyrotropin-releasing hormone receptor .
Chemical Reactions Analysis
The chemical reactions involving this compound are intricate and involve various enzymes. One study found that pyroglutamic acid (pGlu), a natural amino acid derivative, efficiently inhibited the catalytic activities of three important enzymes: Human recombinant phosphodiesterase-5A1 (PDE5A1), human angiotensin-converting enzyme (ACE), and urease .
Physical and Chemical Properties Analysis
This compound has a molecular formula of C11H14N4O4 and a molar mass of 266.25 .
Scientific Research Applications
Pharmacogenomics and Drug Metabolism
Pharmacogenomics (PGx) studies how genes influence an individual's response to drugs, aiming to optimize drug efficacy and minimize adverse effects. Research in this field has identified genetic biomarkers that predict responses to various medications, contributing to personalized medicine. For example, the study by Phillips and Van Bebber (2006) discussed key regulatory issues faced by the FDA in applying PGx to clinical settings, indicating the complex challenges of integrating genetic information into drug development and regulation (Phillips & Van Bebber, 2006).
Glutathione Transferases and Cellular Defense
Glutathione transferases are enzymes involved in detoxifying a wide range of harmful compounds, including environmental pollutants and oxidative stress products. These enzymes play a crucial role in cellular defense mechanisms and are involved in the metabolism of various substances. Hayes, Flanagan, and Jowsey's review provides an in-depth look at the three mammalian families of glutathione transferases, their role in detoxification, and their significance in health and disease (Hayes, Flanagan, & Jowsey, 2005).
Poly (γ-glutamic acid) and Biopolymer Applications
Poly (γ-glutamic acid) (PGA) is a biodegradable and water-soluble biopolymer produced by Bacillus subtilis. It has a wide range of applications in food, pharmaceuticals, healthcare, and water treatment. The review by Bajaj and Singhal (2011) covers fermentative production, downstream processing, characterization of PGA, and its current and potential applications, highlighting its commercial and academic interest (Bajaj & Singhal, 2011).
Mechanism of Action
Target of Action
pGlu-His-OH, also known as Pyroglutamyl-Histidine, is a dipeptide that has been found to interact with several targets in the body. One of the primary targets of this compound is the Thyrotropin-Releasing Hormone Receptor (TRHR) . TRHR is a member of the rhodopsin-like G protein-coupled receptor superfamily . It plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis .
Mode of Action
The interaction of this compound with its targets leads to a series of biochemical reactions. For instance, when this compound binds to TRHR, it can act as an antagonist, inhibiting the actions of the Thyrotropin-Releasing Hormone (TRH) . This interaction can lead to changes in the activity of the receptor and subsequently alter the signaling pathways it is involved in .
Biochemical Pathways
The binding of this compound to TRHR can affect several biochemical pathways. For example, it can influence the phosphoinositide-calcium-protein kinase C pathway , which is involved in the regulation of various cellular processes, including cell proliferation and differentiation . Additionally, this compound has been found to inhibit the catalytic activities of three important enzymes: Human recombinant phosphodiesterase-5A1 (PDE5A1), human angiotensin-converting enzyme (ACE), and urease .
Result of Action
The molecular and cellular effects of this compound’s action can vary depending on the specific target and the biochemical pathway involved. For instance, the inhibition of PDE5A1 by this compound can potentially lead to an increase in cyclic guanosine monophosphate (cGMP) levels, which can have various effects on cellular function .
Future Directions
The future directions for the study of pGlu-His-OH involve further exploration of its biochemical properties and potential therapeutic applications. For instance, one study suggested that this compound could be used to develop small molecule non-peptide antagonists . Another study suggested that this compound could be used to inhibit the catalytic activities of various enzymes .
Biochemical Analysis
Biochemical Properties
pGlu-His-OH interacts with several enzymes, proteins, and other biomolecules. For instance, pGlu, a natural amino acid derivative, has been found to efficiently inhibit the catalytic activities of three important enzymes: Human recombinant phosphodiesterase-5A1 (PDE5A1), human angiotensin-converting enzyme (ACE), and urease . These interactions are crucial for the biochemical reactions involving this compound.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit PDE5A1, which plays a key role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP), a critical second messenger in cell signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound can inhibit ACE, an enzyme that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that free glutamine (Gln) and glutamic acid (Glu) cyclize to pGlu in the electrospray ionization source, revealing a previously uncharacterized artifact in metabolomic studies . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For instance, this compound can inhibit urease, an enzyme that catalyzes the hydrolysis of urea, a critical process in the nitrogen metabolism .
Properties
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c16-9-2-1-7(14-9)10(17)15-8(11(18)19)3-6-4-12-5-13-6/h4-5,7-8H,1-3H2,(H,12,13)(H,14,16)(H,15,17)(H,18,19)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWCSGJOVUQCME-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32159-22-1 | |
Record name | 5-Oxo-L-prolyl-L-histidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32159-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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